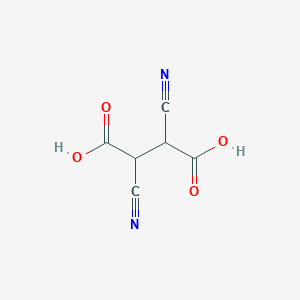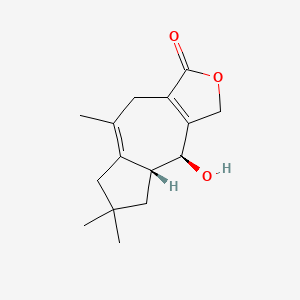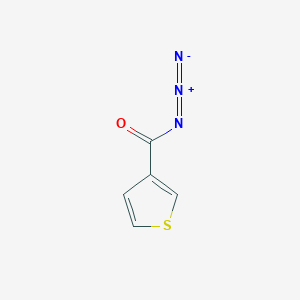
2,3-Dicyanobutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dicyanobutanedioic acid is an organic compound with the molecular formula C6H4N2O4 It is a dicarboxylic acid with two cyano groups attached to the second and third carbon atoms of the butanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dicyanobutanedioic acid can be synthesized through several methods. One common approach involves the reaction of malonic acid with cyanogen bromide in the presence of a base. The reaction proceeds as follows:
CH2(COOH)2+BrCN→NC-CH(CN)-CH(COOH)2+HBr
The reaction is typically carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dicyanobutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives such as 2,3-dioxobutanedioic acid.
Reduction: Amino derivatives like 2,3-diaminobutanedioic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dicyanobutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Industry: Used in the production of polymers and resins due to its reactive cyano groups.
Mécanisme D'action
The mechanism of action of 2,3-Dicyanobutanedioic acid involves its ability to interact with various molecular targets through its cyano and carboxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxybutanedioic acid:
2,3-Diaminobutanedioic acid: Contains amino groups instead of cyano groups.
2,3-Dioxobutanedioic acid: Contains oxo groups instead of cyano groups.
Uniqueness
2,3-Dicyanobutanedioic acid is unique due to its cyano groups, which impart distinct reactivity compared to similar compounds. The presence of cyano groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
58160-39-7 |
|---|---|
Formule moléculaire |
C6H4N2O4 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
2,3-dicyanobutanedioic acid |
InChI |
InChI=1S/C6H4N2O4/c7-1-3(5(9)10)4(2-8)6(11)12/h3-4H,(H,9,10)(H,11,12) |
Clé InChI |
STBYQFBPIUASJV-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C(C#N)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)


![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)


